molecular formula C13H19FN2O B1523201 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol CAS No. 1019606-10-0

1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

Cat. No. B1523201
M. Wt: 238.3 g/mol
InChI Key: GNXRBRCSEWJRNQ-UHFFFAOYSA-N
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Description

“1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol” is a chemical compound with the molecular formula C13H19FN2O and a molecular weight of 238.3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol” consists of a piperidine ring substituted with a 2-(1-aminoethyl)-4-fluorophenyl group . The piperidine ring is a common structural motif in many pharmaceuticals and alkaloids .


Chemical Reactions Analysis

Piperidine derivatives, such as “1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol”, can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can be used to synthesize biologically active piperidines .


Physical And Chemical Properties Analysis

The predicted boiling point of “1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol” is 390.4±42.0 °C, and its predicted density is 1.190±0.06 g/cm3 . Its pKa is predicted to be 14.77±0.20 .

Scientific Research Applications

Fluorescence Probes for Biological Applications

A study developed a reversible fluorescent probe incorporating a similar structural moiety to "1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol" for the detection of ClO(-)/AA redox cycles in aqueous solutions and living cells. This probe, utilizing a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group, demonstrated sensitive and selective responses, highlighting its potential for monitoring redox cycles within biological environments (Wang, Ni, & Shao, 2016).

Antibacterial Activity

Research into novel arylfluoroquinolone antibacterial agents identified compounds with a substituted phenyl group, similar to the fluorophenyl in "1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol", as having significant antibacterial potency. The structure-activity relationship (SAR) studies suggest the importance of specific substitutions for maximizing antimicrobial efficacy, providing insights for developing new antibacterial agents (Chu et al., 1985).

Cancer Research

A study on Aurora kinase inhibitors identified a compound with structural similarities to "1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol" as potentially useful for treating cancer. The inhibition of Aurora A kinase suggests a pathway through which structurally related compounds could exert anti-cancer effects, highlighting the therapeutic potential of such molecules (ロバート ヘンリー,ジェームズ, 2006).

Synthetic Methodologies for Medicinal Chemistry

The asymmetric synthesis of polysubstituted piperidines, incorporating structural features similar to "1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol", was described in a study. This methodology involved a domino process for constructing biologically relevant piperidine derivatives with controlled stereochemistry, demonstrating the utility of such structures in synthesizing complex pharmaceuticals (Salgado et al., 2019).

Safety And Hazards

“1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol” is classified under GHS07, indicating that it may cause skin irritation (H315), be harmful if swallowed (H302), cause serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Piperidine derivatives, including “1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol”, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-[2-(1-aminoethyl)-4-fluorophenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-9(15)12-8-10(14)2-3-13(12)16-6-4-11(17)5-7-16/h2-3,8-9,11,17H,4-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXRBRCSEWJRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

CAS RN

1019606-10-0
Record name 1-[2-(1-aminoethyl)-4-fluorophenyl]piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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